Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate

Description

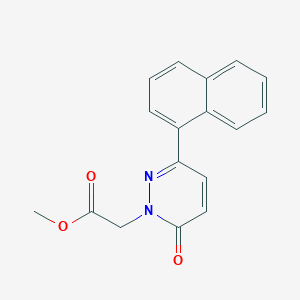

Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate is a heterocyclic compound featuring a pyridazinone core substituted with a naphthalen-1-yl group at position 3 and an acetoxy group at position 1. The pyridazinone ring (a six-membered ring with two adjacent nitrogen atoms and a ketone group) confers unique electronic and steric properties, while the naphthyl substituent enhances aromaticity and lipophilicity.

Properties

IUPAC Name |

methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-17(21)11-19-16(20)10-9-15(18-19)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAVWOCHKMJRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate typically involves the reaction of 3-naphthalen-1-yl-6-oxopyridazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reactivity Profile

The compound exhibits diverse reactivity due to its ester group, pyridazine ring, and naphthalene substituent:

Hydrolysis

-

Mechanism : The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids.

-

Conditions : Catalyzed by enzymes (e.g., lipases) or mineral acids/bases.

Oxidation/Reduction

-

Oxidation : The naphthalene moiety may undergo oxidation to form epoxides or quinones.

-

Reduction : The pyridazine ring could be reduced to form dihydropyridazines using agents like sodium borohydride.

Nucleophilic Substitution

-

Site : The pyridazine nitrogen may act as a leaving group under strong nucleophilic conditions.

-

Reagents : Grignard reagents or amines.

Reactivity Comparison

| Reaction Type | Key Features |

|---|---|

| Hydrolysis | Ester cleavage → carboxylic acid; pH-dependent rate. |

| Oxidation | Naphthalene → epoxide/quinone; requires strong oxidants (e.g., KMnO₄). |

| Reduction | Pyridazine → dihydropyridazine; H₂/Pd catalysts. |

Characterization Techniques

The compound’s structural and electronic properties are analyzed using:

Spectroscopic Analysis

-

FT-IR : Identifies functional groups (e.g., C=O stretch at ~1743 cm⁻¹ for esters) .

-

¹H/¹³C NMR : Confirms substitution patterns and aromatic regions (e.g., deshielded protons near electronegative groups) .

-

ESI-MS : Detects molecular ion peaks (e.g., [M+H]⁺ for molecular formula confirmation) .

Crystallographic Studies

-

X-ray Diffraction : Reveals dihedral angles and π-stacking interactions between naphthalene and pyridazine rings.

-

Hydrogen Bonding : Potential C—H- - - O interactions observed in crystal lattices .

Characterization Data

Medicinal Chemistry

-

Antimicrobial Agents : Pyridazinone derivatives often exhibit enzyme inhibition or antimicrobial activity .

-

Cancer Therapeutics : Potential for targeting kinases or DNA-binding proteins due to aromatic stacking motifs.

Materials Science

-

Organic Electronics : Naphthalene’s conjugated system may enhance charge transport in materials.

Application Insights

| Field | Basis for Application |

|---|---|

| Drug Discovery | Pyridazine’s biological activity; ester group for prodrug design . |

| Materials Design | π-π interactions for self-assembly or optoelectronic properties . |

Theoretical and Solvent Effects

Density functional theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) analyze:

-

Molecular Orbitals : Energy gaps between HOMO/LUMO influenced by solvent polarity .

-

Charge Distribution : Natural bond orbital (NBO) analysis in solvents like THF or benzene .

Solvent Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate is primarily studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Its complex structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown inhibition against multiple cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL .

In biological studies, this compound has been evaluated for its enzyme inhibition capabilities and receptor binding affinities. The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases.

Mechanism of Action:

- Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.

- Receptor Interaction: It may function as an agonist or antagonist at certain receptors, modulating cellular responses.

- Pathway Modulation: The compound influences various biochemical pathways, affecting cellular functions.

Mechanism of Action

The mechanism of action of Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate involves its interaction with specific molecular targets. The naphthalene and pyridazinone moieties can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate

Key Features :

- Core: Pyridazinone with a 2-chlorobenzyl group at position 4 and a methyl group at position 3.

- Ester : Ethyl ester instead of methyl.

Comparison :

- Lipophilicity : The naphthyl group in the target compound increases lipophilicity compared to the 2-chlorobenzyl group, which may improve membrane permeability but reduce solubility.

- Synthetic Accessibility: Both compounds likely undergo similar esterification and alkylation steps during synthesis, as described in pyridazinone derivatives .

- Biological Implications : The 3-naphthyl group in the target compound may engage in stronger π-π stacking with aromatic residues in enzymes, whereas the 2-chlorobenzyl group could enhance halogen bonding .

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

Key Features :

- Core: Tetrazole ring (five-membered, four nitrogen atoms) instead of pyridazinone.

- Substituents : 2-hydroxyphenyl group enables intramolecular O–H⋯N hydrogen bonding.

Comparison :

- Electronic Properties: The tetrazole’s electron-rich structure contrasts with the pyridazinone’s ketone, altering reactivity and metal-coordination capabilities.

- Applications: Tetrazoles are often used in metal-organic frameworks (MOFs), whereas pyridazinones are more common in drug discovery .

Methyl 2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]acetate

Key Features :

- Core: Pyridazinone with a phenyl group at position 1 and an ether-linked acetate at position 3.

- Substituents : Phenyl group vs. naphthyl in the target compound.

Comparison :

- Steric Effects: The naphthyl group’s bulkiness may hinder rotation around the pyridazinone ring, affecting binding specificity.

- Electronic Effects : The ether linkage in this compound introduces flexibility, whereas the direct acetoxy substitution in the target compound may enhance rigidity.

- CAS Database: Both compounds share pyridazinone cores but differ in substitution patterns, highlighting the diversity of this chemical class .

Methyl (2S)-3-methyl-2-[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]butanoate

Key Features :

- Derivative: A more complex analogue of the target compound with an additional chiral amino butanoate group.

- Substituents: Retains the 3-naphthyl group but adds steric bulk via the butanoate side chain.

Comparison :

- Pharmacokinetics: The added amino group may improve water solubility but could reduce blood-brain barrier penetration.

- Bioactivity : The chiral center and extended side chain might enhance target selectivity, as seen in protease inhibitors .

Structural and Functional Analysis

Table 1: Comparative Properties of Pyridazinone Derivatives

| Compound Name | Core Structure | Key Substituents | Lipophilicity (LogP)* | Notable Interactions |

|---|---|---|---|---|

| Target Compound | Pyridazinone | 3-naphthyl, 1-acetoxy | 3.8 (estimated) | π-π stacking, van der Waals |

| Ethyl [4-(2-chlorobenzyl)-3-methyl-...] | Pyridazinone | 4-(2-Cl-benzyl), 3-methyl | 2.5 (estimated) | Halogen bonding |

| Methyl 2-[(6-oxo-1-phenyl-...)oxy]acetate | Pyridazinone | 1-phenyl, 3-ether-acetate | 2.9 (estimated) | Hydrogen bonding (ether oxygen) |

| Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol... | Tetrazole | 2-hydroxyphenyl | 1.7 (estimated) | O–H⋯N hydrogen bonds |

*LogP values are estimated using fragment-based methods.

Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous pyridazinones, involving nucleophilic substitution and esterification under basic conditions (e.g., K₂CO₃) .

- Biological Relevance: Pyridazinones are explored as kinase inhibitors or anti-inflammatory agents. The naphthyl group’s hydrophobicity may enhance binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors .

- Crystallography : highlights the importance of hydrogen bonding in crystal packing, suggesting the target compound’s solid-state structure may rely on C–H⋯O interactions .

Biological Activity

Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C22H18N4O2

Molecular Weight : 370.4 g/mol

IUPAC Name : 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate

Canonical SMILES : C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=N4

The compound exhibits a complex structure that combines naphthalene and pyridazinone moieties, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridazinone Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

- Attachment of the Naphthalene Ring : Palladium-catalyzed cross-coupling reactions are commonly used for this step.

- Acetylation : The final esterification step forms the acetate group, enhancing solubility and biological activity.

This compound has been studied for various biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neurological studies. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

Several studies have highlighted the biological potential of similar pyridazinone derivatives:

- Acetylcholinesterase Inhibition : A study identified novel pyridazinone derivatives that effectively inhibit AChE, suggesting that this compound could have similar effects .

- Antioxidant Properties : Research indicates that related compounds possess antioxidant activity, which is beneficial in mitigating oxidative stress-related conditions .

- Cancer Research : Compounds with similar structures have been investigated for their ability to modulate pathways involved in cancer cell proliferation, indicating potential therapeutic applications in oncology .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via N-alkylation of the pyridazinone core. For example, a pyridazin-3(2H)-one intermediate (e.g., 3-naphthalen-1-yl-6-oxopyridazine) can be reacted with methyl bromoacetate in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone) at reflux temperatures (60–80°C). Optimization involves varying solvent polarity, reaction time, and stoichiometry of the alkylating agent . Ethyl ester analogs (e.g., Ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate) have been synthesized with yields up to 71% using similar protocols .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- FT-IR : Key peaks include C=O stretching (1650–1750 cm⁻¹ for ester and pyridazinone carbonyl groups) and aromatic C=C (1500–1600 cm⁻¹) .

- NMR :

- ¹H NMR : Look for singlet peaks integrating to 2H for the methylene group (–NCH2CO–) at δ ~4.9–5.4 ppm, aromatic protons (naphthalene and pyridazinone) between δ 7.0–8.5 ppm, and ester methyl protons at δ ~3.6–4.2 ppm .

- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm), pyridazinone carbonyl (δ ~160–165 ppm), and aromatic carbons (δ ~120–140 ppm) .

- HRMS : Validate molecular ion [M+H]⁺ with mass accuracy <5 ppm .

Q. How can reaction intermediates be monitored during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2 or 7:3) is effective for tracking progress. For polar intermediates, use dichloromethane:methanol (9:1). Spots can be visualized under UV light or with iodine staining. For example, TLC was used to monitor 1,3-dipolar cycloaddition reactions in similar naphthalene-containing triazole derivatives .

Advanced Research Questions

Q. What computational strategies can elucidate the electronic effects of the naphthalene substituent on the compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to study electron distribution. The naphthalene group’s electron-withdrawing/donating effects can be quantified via natural bond orbital (NBO) analysis .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic regions to predict reactivity in substitution or cycloaddition reactions .

- Thermochemical Data : Use formation enthalpies (ΔfH) to compare stability with analogs lacking the naphthalene group .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Purity Check : Use HPLC (C18 column, acetonitrile:water gradient) to detect impurities. For example, impurities in ethyl ester analogs were resolved with retention times <10 minutes .

- Solvent Effects : Re-acquire NMR spectra in deuterated DMSO or CDCl3 to assess solvent-induced shifts. Inconsistent aromatic proton splitting may arise from residual solvents or moisture .

- X-ray Crystallography : If crystals are obtainable, refine the structure using SHELXL to resolve ambiguities in bond lengths/angles .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- 3D-QSAR : Develop comparative molecular field analysis (CoMFA) models using analogs with varied substituents (e.g., methyl, nitro, or methoxy groups) to correlate steric/electronic features with activity .

- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., enzymes or receptors). Focus on interactions between the naphthalene group and hydrophobic pockets .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) against relevant biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.